Methyl 3,5-dichloro-2-fluorobenzoate
CAS No.: 1522125-32-1
VCID: VC0042235
Molecular Formula: C8H5Cl2FO2
Molecular Weight: 223.024
* For research use only. Not for human or veterinary use.

Description |
Methyl 3,5-dichloro-2-fluorobenzoate is a synthetic organic compound with a molecular formula of C9H6Cl2FO2. It is a derivative of benzoic acid, featuring chlorine and fluorine substituents at positions 3, 5, and 2, respectively. This compound is of interest in various fields, including chemistry and pharmaceutical research, due to its reactivity and potential biological activities. Synthesis and ApplicationsMethyl 3,5-dichloro-2-fluorobenzoate can be synthesized through various methods involving the esterification of the corresponding carboxylic acid. It serves as an intermediate in organic synthesis, particularly useful for preparing pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility. Biological ActivitiesWhile specific biological activities of methyl 3,5-dichloro-2-fluorobenzoate are not extensively documented in the available literature, similar halogenated benzoates have shown potential in anticancer, anti-inflammatory, and antimicrobial applications. The presence of fluorine and chlorine atoms can enhance binding affinity and specificity to biological targets, such as enzymes or receptors. Comparison with Similar Compounds
Research Findings and Future DirectionsResearch on methyl 3,5-dichloro-2-fluorobenzoate is limited, but its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry. Further studies are needed to explore its biological activities and potential as a drug candidate or intermediate in pharmaceutical synthesis. |
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CAS No. | 1522125-32-1 | ||||||||||||||||
Product Name | Methyl 3,5-dichloro-2-fluorobenzoate | ||||||||||||||||
Molecular Formula | C8H5Cl2FO2 | ||||||||||||||||
Molecular Weight | 223.024 | ||||||||||||||||
IUPAC Name | methyl 3,5-dichloro-2-fluorobenzoate | ||||||||||||||||
Standard InChI | InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | ||||||||||||||||
Standard InChIKey | XNZBOSWQYVTGLM-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F | ||||||||||||||||
PubChem Compound | 73554289 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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